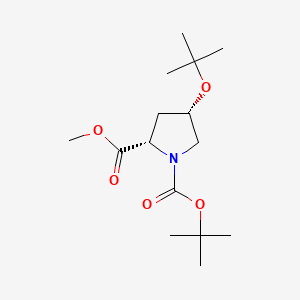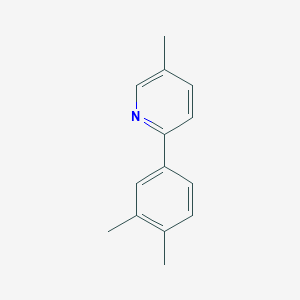
2-(3,4-Dimethylphenyl)-5-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylphenyl)-5-methylpyridine is an organic compound belonging to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 3,4-dimethylphenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)-5-methylpyridine typically involves the reaction of 3,4-dimethylbenzaldehyde with 2-acetylpyridine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentrations.
化学反应分析
Types of Reactions: 2-(3,4-Dimethylphenyl)-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding dihydropyridine derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated derivatives.
科学研究应用
2-(3,4-Dimethylphenyl)-5-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(3,4-Dimethylphenyl)-5-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids.
相似化合物的比较
2-(3,4-Dimethylphenyl)pyridine: Lacks the additional methyl group on the pyridine ring.
2-(3,4-Dimethylphenyl)-3-methylpyridine: Methyl group positioned differently on the pyridine ring.
2-(3,4-Dimethylphenyl)-4-methylpyridine: Another positional isomer with the methyl group at the 4-position.
Uniqueness: 2-(3,4-Dimethylphenyl)-5-methylpyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both the 3,4-dimethylphenyl group and the methyl group on the pyridine ring provides distinct steric and electronic properties, making it a valuable compound for various research and industrial purposes.
属性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenyl)-5-methylpyridine |
InChI |
InChI=1S/C14H15N/c1-10-4-7-14(15-9-10)13-6-5-11(2)12(3)8-13/h4-9H,1-3H3 |
InChI 键 |
WGCICWSBXSMLAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C2=CC(=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[3,12-Dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13915013.png)
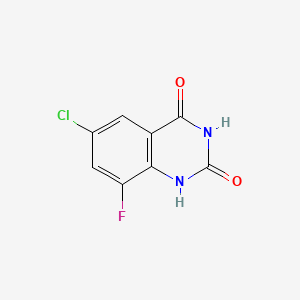

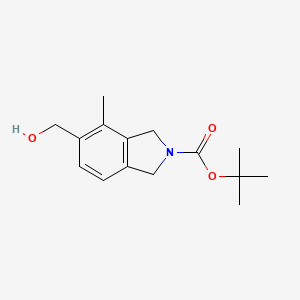
![Tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate](/img/structure/B13915061.png)
![5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B13915065.png)

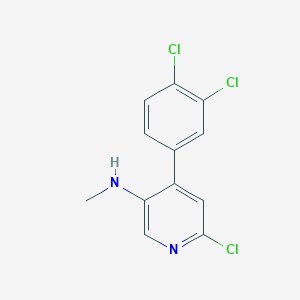

![3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13915098.png)
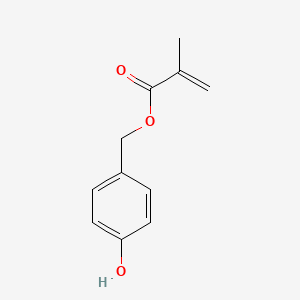
![(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13915107.png)
